3-(2-(Cyclopropylamino)ethoxy)xanthone

Platelet Aggregation Cyclooxygenase Xanthone Derivatives

Platelet signaling studies requiring isolated COX-1 pathway analysis are often confounded by global COX inhibitors that abolish all prostanoid synthesis. CPEX solves this by selectively blocking arachidonic acid- and collagen-induced aggregation while sparing thrombin, PAF, and U46619 pathways. • IC50 = 10.9 µM in AA-induced rabbit platelet aggregation; validated in human platelet-rich plasma • Suppresses TXB₂ formation across multiple agonists - an authenticated benchmark for antiplatelet screening • Human biomatrix-validated reference compound with batch-specific QC, ready for global dispatch

Molecular Formula C18H17NO3
Molecular Weight 295.3 g/mol
CAS No. 156497-45-9
Cat. No. B129467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(Cyclopropylamino)ethoxy)xanthone
CAS156497-45-9
Synonyms3-(2-(cyclopropylamino)ethoxy)xanthone
Molecular FormulaC18H17NO3
Molecular Weight295.3 g/mol
Structural Identifiers
SMILESC1CC1NCCOC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3
InChIInChI=1S/C18H17NO3/c20-18-14-3-1-2-4-16(14)22-17-11-13(7-8-15(17)18)21-10-9-19-12-5-6-12/h1-4,7-8,11-12,19H,5-6,9-10H2
InChIKeyJIJNTAROWYGSCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CPEX – Synthetic Xanthone COX Inhibitor


3-(2-(Cyclopropylamino)ethoxy)xanthone (CPEX) is a synthetic xanthone derivative with a selectively substituted 3-position ω-aminoalkoxyl side chain. It belongs to the dibenzo-γ-pyrone class of compounds, many of which exhibit antiplatelet, vasorelaxant, and anti-inflammatory activities [1]. The defining biological characteristic of CPEX is its inhibition of platelet cyclooxygenase (COX), which leads to a decrease in thromboxane A₂ (TXA₂) formation and subsequent suppression of platelet aggregation induced by arachidonic acid (AA) and collagen [2]. Its molecular formula is C₁₈H₁₇NO₃, with a molecular weight of 295.33 g/mol [3].

Pathway
COX-1/AA-dependent platelet signaling
Mechanism
Agonist-selective COX inhibition
Tool Type
Synthetic xanthone probe with defined SAR

Why Generic Xanthones Fail to Replace CPEX


Within the xanthone class, antiplatelet potency and agonist selectivity are exquisitely sensitive to the nature of the ω-aminoalkoxyl side chain. The cyclopropylaminoethoxy substituent at the 3-position of CPEX is not a generic decorating group; it dictates a specific inhibitory profile. For example, the unsubstituted xanthone core and simple hydroxylated xanthones (e.g., 3-hydroxyxanthone) show markedly weaker activity [1], while the structurally related 3-[3-(cyclopropylamino)propoxy]xanthone, differing only by an additional methylene in the spacer, has been reported to match the potency of norathyriol tetraacetate but was not directly profiled for the same agonist-specific COX inhibition pattern [2]. The specific combination of the cyclopropylamino head group and the two-carbon ethoxy linker in CPEX is critical for the observed selective blockade of AA/collagen pathways over thrombin/PAF/U46619-mediated activation [3]. Simple substitution with another in-class xanthone therefore cannot guarantee the same mechanistic fingerprint.

CPEX (2‑carbon ethoxy‑cyclopropylamino)
Generic xanthones / propoxy analog
Selectively inhibits AA/collagen‑induced aggregation; spares thrombin, PAF, U46619 pathways
May lack the cyclopropylamino head group or possess a 3‑carbon propoxy linker; agonist selectivity profile likely to differ
Documented IC₅₀ and multi‑agonist TXB₂ suppression profile
Potency and selectivity not guaranteed; propoxy analog lacks numeric IC₅₀, precluding direct comparison

Quantitative Differentiation Evidence for CPEX


AA-Induced Aggregation Potency vs. Tripteroside Acetate

CPEX inhibits arachidonic acid (AA)-induced aggregation of washed rabbit platelets with an IC₅₀ of 10.9 µM [1]. This places its potency in an intermediate range among synthetic xanthone COX inhibitors. By cross-study comparison, the xanthone glycoside tripteroside acetate exhibits an IC₅₀ of 10 µg/mL (approximately 30–35 µM, given a molecular weight around 600 g/mol) in the same assay system using AA at 100 µM [2]. CPEX is thus approximately 2.5- to 3-fold more potent on a molar basis than this natural xanthone benchmark. This difference matters because achieving equivalent target engagement with tripteroside acetate would require higher molar concentrations, potentially introducing solubility or off-target issues in in vitro experimental designs.

AA Aggregation Potency
Cross‑study comparable
IC₅₀ 10.9 µM
Supports COX inhibition potency comparison
~2.5‑3× lower molar IC₅₀ vs tripteroside acetate (~30–35 µM) in washed rabbit platelets; cross‑study estimate
Platelet Aggregation Cyclooxygenase Xanthone Derivatives

Agonist-Selective COX Inhibition Profile

CPEX demonstrates a distinct agonist selectivity window that separates it from broad-spectrum COX-1 inhibitors such as aspirin or indomethacin. In washed rabbit platelets, CPEX (tested up to 20–50 µM) concentration-dependently inhibited aggregation and ATP release stimulated by AA and collagen, but completely failed to block aggregation induced by thrombin (0.1 U/mL), platelet-activating factor (PAF, 2 ng/mL), or the stable TXA₂ mimetic U46619 (1 µM) [1]. In contrast, indomethacin (a reference non-selective COX inhibitor) abolishes AA-induced aggregation but its effects on thrombin and PAF pathways are less clearly delineated in the cited study; the paper explicitly uses indomethacin (5 µM) as a background condition to isolate COX-independent Ca²⁺ signaling [1]. This agonist-dependence profile implicates CPEX as an inhibitor acting at or upstream of COX, preferentially affecting the AA mobilization/COX-1 axis without directly blocking the thrombin, PAF, or TXA₂ receptor pathways.

Agonist Selectivity Profile
Head‑to‑head
Spars thrombin, PAF, U46619
Enables COX‑proximal pathway isolation
CPEX blocks AA and collagen, but not thrombin/PAF/TXA₂ mimetic; indomethacin used as background in Ca²⁺ assays
Signal Transduction Selectivity Platelet Agonists Thromboxane A₂

Side-Chain SAR: Ethoxy vs. Propoxy Linker

The length of the alkoxyl linker between the xanthone core and the cyclopropylamino head group is a critical determinant of antiplatelet activity. CPEX, bearing a 2-carbon ethoxy spacer, demonstrated a clearly defined IC₅₀ of 10.9 µM against AA-induced aggregation [1]. Its closest structural congener, 3-[3-(cyclopropylamino)propoxy]xanthone (a 3-carbon propoxy spacer), was profiled in a separate study by the same research group and was reported to exhibit 'same potent antiplatelet effects as norathyriol tetraacetate' on AA-induced aggregation, yet no numeric IC₅₀ was provided to enable rigorous quantitative comparison [2]. The observation that the 2-carbon linker yields an IC₅₀ in the low micromolar range, while the 3-carbon linker required qualitative benchmarking to a natural product standard, implies that chain-length optimization around the ethyl spacer may be key to achieving the documented potency of CPEX.

Linker SAR: Ethoxy vs Propoxy
Cross‑study comparable
Ethoxy IC₅₀ 10.9 µM
Supports ethoxy‑linker potency documentation
Propoxy analog lacks numeric IC₅₀; qualitative comparison only to norathyriol tetraacetate
Structure-Activity Relationship Xanthone Derivatives Side-Chain Engineering

Functional TXB₂ Suppression in Platelets

At a concentration of 20 µM, CPEX inhibited thromboxane B₂ (TXB₂) formation in washed rabbit platelets stimulated by AA, collagen, and thrombin, as well as suppressing prostaglandin D₂ formation triggered by AA [1]. This distinguishes CPEX from antiplatelet agents that act purely at the receptor level (e.g., TXA₂ receptor antagonists) without reducing TXB₂ synthesis. The observation that TXB₂ production was reduced even under thrombin stimulation—an agonist whose aggregation CPEX does not block [1]—suggests that CPEX inhibits COX-1 enzymatic activity independently of the aggregation response, a mechanistic nuance not widely documented for other synthetic xanthones. In comparison, norathyriol tetraacetate and tripteroside acetate also reduce TXB₂ formation [2], but their effect on thrombin-induced TXB₂ synthesis was not always shown or quantified in parallel with aggregation data in the available literature.

TXB₂ Suppression
Class‑level
Multi‑agonist TXB₂ inhibition at 20 µM
Supports eicosanoid profiling across agonists
TXB₂ reduced under thrombin despite aggregation refractoriness; not uniformly reported for other xanthones
Thromboxane B₂ COX-1 Inhibition Eicosanoid Profiling

Recommended Applications for CPEX


COX-1-Dependent Platelet Activation Pathway Dissection

Because CPEX selectively inhibits AA- and collagen-induced aggregation while sparing thrombin, PAF, and U46619 pathways [1], it is ideally suited for experiments that need to isolate the COX-1/arachidonic acid arm of platelet activation. Unlike global COX inhibitors, CPEX does not block all prostanoid synthesis indiscriminately, enabling cleaner interpretation of receptor-specific signaling. This makes it a valuable control compound in studies of platelet receptor crosstalk and signal integration.

Positive Control for Antiplatelet Drug Screening

With a well-characterized IC₅₀ of 10.9 µM in AA-induced rabbit platelet aggregation and extensive profiling of its mechanistic selectivity [1], CPEX serves as an authenticated benchmark compound in screening campaigns. Potential antiplatelet hits can be directly compared against CPEX's potency and selectivity fingerprint to assess their relative performance, particularly within the ω-aminoalkoxylxanthone chemical series that was actively explored for SAR [2].

Ex Vivo Human Platelet Pharmacology

CPEX has been validated in human platelet-rich plasma, where it specifically inhibits secondary aggregation and the release reaction triggered by epinephrine (5 µM) and ADP (3 µM) [1]. This human biomatrix validation distinguishes CPEX from many early-stage synthetic xanthones that are only tested in animal platelets. For translational pharmacology or preclinical development groups evaluating the species-specific effects of COX-1 inhibition, CPEX provides a human-relevant reference compound.

Chemical Probe for Vascular Thromboxane Research

Beyond platelet aggregation, CPEX's documented ability to suppress TXB₂ formation across multiple agonists (AA, collagen, thrombin) [1] positions it as a functional probe for studying the role of thromboxane A₂ in vascular smooth muscle contraction, endothelial cell function, and inflammatory eicosanoid signaling. Its xanthone scaffold may also serve as a starting point for the design of dual-acting antiplatelet/vasorelaxant agents, given the known cardiovascular activities of related ω-aminoalkoxylxanthones [3].

Application
Selection Property
Validation Focus
COX‑1/AA platelet signaling pathway isolation
Agonist‑selective COX inhibition
Pathway‑specific aggregation and TXB₂ response
Antiplatelet screening comparator studies
Defined IC₅₀ and selectivity fingerprint
Comparator response in AA‑induced aggregation
Human platelet biomatrix COX‑1 pharmacology research
Human‑platelet validated selectivity
Species‑specific COX‑1 inhibition in PRP
Vascular thromboxane A₂ pathway probe
Multi‑agonist TXB₂ suppression
Eicosanoid profiling in vascular and platelet models
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